BenchChemオンラインストアへようこそ!

(S)-Benzyl piperidine-2-carboxylate hydrochloride

β-Lactamase inhibitor synthesis Avibactam intermediate Chiral building block

(S)-Benzyl piperidine-2-carboxylate hydrochloride (CAS 149201-79-6) is the hydrochloride salt of the (S)-enantiomer of benzyl piperidine-2-carboxylate, a chiral piperidine-2-carboxylic acid benzyl ester derivative. It is a homoproline (pipecolic acid) ester with a defined (2S) absolute configuration and is primarily employed as a chiral building block in asymmetric synthesis and medicinal chemistry programs requiring enantiomerically pure piperidine scaffolds.

Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
CAS No. 149201-79-6
Cat. No. B1375343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Benzyl piperidine-2-carboxylate hydrochloride
CAS149201-79-6
Molecular FormulaC13H18ClNO2
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C13H17NO2.ClH/c15-13(12-8-4-5-9-14-12)16-10-11-6-2-1-3-7-11;/h1-3,6-7,12,14H,4-5,8-10H2;1H/t12-;/m0./s1
InChIKeyJPLUTHCQQZSANV-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Benzyl Piperidine-2-Carboxylate Hydrochloride (CAS 149201-79-6): Chiral Building Block for Stereoselective Synthesis


(S)-Benzyl piperidine-2-carboxylate hydrochloride (CAS 149201-79-6) is the hydrochloride salt of the (S)-enantiomer of benzyl piperidine-2-carboxylate, a chiral piperidine-2-carboxylic acid benzyl ester derivative. It is a homoproline (pipecolic acid) ester with a defined (2S) absolute configuration [1] and is primarily employed as a chiral building block in asymmetric synthesis and medicinal chemistry programs requiring enantiomerically pure piperidine scaffolds . The compound carries the benzyl ester as a carboxylic acid protecting group, removable under hydrogenolysis or mild acidic conditions without disturbing the C2 stereocenter.

Why (S)-Benzyl Piperidine-2-Carboxylate Hydrochloride Cannot Be Replaced by Racemic or (R)-Enantiomer Analogs in Stereochemical Applications


Generic substitution with the racemic mixture, the opposite (R)-enantiomer, or alternative protecting-group variants (e.g., methyl ester, N-Boc acid) fails when the target application depends on absolute (2S) stereochemistry and the orthogonal deprotection profile of the benzyl ester. The C2 stereocenter of the piperidine ring governs the three-dimensional orientation of downstream derivatives, and even minor enantiomeric contamination propagates into final products, altering pharmacological activity [1]. The hydrochloride salt provides improved solid-state stability and handling versus the free-base form, while the benzyl ester offers hydrogenolytic deprotection conditions orthogonal to common N-protecting groups such as Boc or Cbz [2].

Quantitative Differentiation Evidence for (S)-Benzyl Piperidine-2-Carboxylate Hydrochloride Against Closest Comparators


Absolute (2S) Stereochemistry vs. Racemate: Impact on Enantiomeric Purity of β-Lactamase Inhibitor Intermediates

In the synthesis of avibactam sodium, the stereochemical integrity of the (2S) center in the piperidine-2-carboxylate intermediate is critical. A validated chiral HPLC method (CHIRALPAK AD-H column, 250 mm × 4.6 mm, 5 µm; mobile phase n-hexane:isoamyl alcohol:ethanol:diethylamine = 850:150:50:0.5; flow rate 0.8 mL/min; UV detection at 280 nm; column temperature 30°C) was developed to quantify all four chiral isomers of benzyl 5-[(benzyloxy)amino]piperidine-2-carboxylate oxalate, achieving baseline separation [1]. The method detected chiral isomer impurities at levels as low as 0.25% (5 mg of each isomer in 2 g of the desired (2S,5R)-isomer), demonstrating that the use of chirally pure (S)-benzyl piperidine-2-carboxylate hydrochloride as a starting material directly determines the diastereomeric excess of the final avibactam intermediate [1]. In comparison, a racemic starting material would generate a complex mixture of diastereomers requiring costly chiral preparative separation.

β-Lactamase inhibitor synthesis Avibactam intermediate Chiral building block

Benzyl Ester Orthogonal Deprotection Profile vs. Methyl Ester: Hydrogenolysis vs. Saponification Selectivity

The benzyl ester in (S)-benzyl piperidine-2-carboxylate hydrochloride can be cleaved by catalytic hydrogenation (H₂, Pd/C) under neutral conditions, leaving acid-labile N-protecting groups such as Boc or trityl intact. In contrast, the methyl ester analog ((S)-methyl piperidine-2-carboxylate) requires saponification with hydroxide, which can epimerize the C2 stereocenter under basic conditions [1]. The benzyl ester's stability to acidic conditions (used to remove N-Boc groups) and its clean removal under neutral hydrogenolysis provide a two-step orthogonal deprotection sequence (Boc removal then debenzylation) that is not achievable with alkyl esters. In reported syntheses of β-lactamase inhibitor intermediates, the benzyl ester was retained through multiple synthetic steps including urea formation and cyclization, and was removed in a one-pot debenzylation-sulfation reaction [2].

Orthogonal protecting group strategy Benzyl ester hydrogenolysis Solid-phase peptide synthesis

Hydrochloride Salt Form: Solid-State Handling and Stability Advantages vs. Free Base

(S)-Benzyl piperidine-2-carboxylate hydrochloride (MW 255.74 g/mol) is a crystalline solid at ambient temperature, whereas the corresponding free base ((S)-benzyl piperidine-2-carboxylate, CAS 116261-43-9, MW 219.28 g/mol) is typically an oil or low-melting solid [1]. The hydrochloride salt exhibits improved stability to atmospheric moisture and CO₂ due to the protonated amine (pKa ~9-10 of piperidine nitrogen), which prevents nucleophilic side reactions and carbamate formation during storage [1]. Quantitative purity specifications from commercial suppliers indicate ≥95% purity for the hydrochloride , and the solid form enables accurate weighing for stoichiometric reactions, unlike the hygroscopic free base.

Salt form selection Solid-state stability Weighing and handling accuracy

Enantiomer-Specific Pharmacological Activity: (S)-vs. (R)-2-Piperidinecarboxamide Anticonvulsant Potency

Although (S)-benzyl piperidine-2-carboxylate hydrochloride itself is a synthetic intermediate and not a drug substance, its (S)-piperidine-2-carboxylate core directly determines the stereochemistry of downstream bioactive 2-piperidinecarboxamides. In a structure-activity study of anticonvulsant 2-piperidinecarboxamides evaluated in the maximal electroshock seizure (MES) test in mice, the (S)-enantiomer of compound 36 ((S)-36) was approximately two-fold less potent than its (R)-enantiomer ((R)-35), and also exhibited lower neurotoxicity in the rotorod test [1]. This demonstrates that the absolute configuration at the C2 position of the piperidine ring is a critical determinant of biological activity, and that the choice of (S)-vs. (R)-starting material directly impacts the pharmacological profile of final compounds. For programs targeting (S)-configured leads, procurement of (S)-benzyl piperidine-2-carboxylate hydrochloride ensures the correct stereochemistry is installed from the first step.

Anticonvulsant activity Enantiomer pharmacology MES seizure model

Chiral Pool Synthesis from L-Pyroglutamic Acid: Precedented Route for Enantiopure (S)-Piperidine-2-Carboxylate Derivatives

The (S)-configured piperidine-2-carboxylate scaffold can be accessed via chiral pool synthesis from L-pyroglutamic acid, a naturally occurring (S)-configured amino acid derivative. In the synthesis of avibactam intermediates, L-pyroglutamic acid was used as the chirality source to establish the (2S) stereochemistry of benzyl (2S,5R)-5-(benzyloxyamino)piperidine-2-carboxylate with high diastereomeric excess [1]. This synthetic route guarantees enantiopurity of the (2S) center without requiring chiral resolution, in contrast to the racemic piperidine-2-carboxylic acid route which yields a mixture of enantiomers . The availability of chirally pure (S)-benzyl piperidine-2-carboxylate hydrochloride from commercial sources enables researchers to bypass the chiral pool synthesis and begin with a pre-validated enantiopure building block.

Chiral pool synthesis L-Pyroglutamic acid β-Lactamase inhibitor

Piperidine-2-Carboxylate Benzyl Ester vs. N-Boc-Piperidine-2-Carboxylic Acid: Divergent Application Space in Peptidomimetics vs. Fragment-Based Drug Discovery

N-Boc-piperidine-2-carboxylic acid (CAS 98303-20-9) is a closely related alternative chiral building block that provides a Boc-protected amine and free carboxylic acid, suitable for amide bond formation via standard peptide coupling reagents (HATU, EDC, HOBt). In contrast, (S)-benzyl piperidine-2-carboxylate hydrochloride provides a free secondary amine (as HCl salt) and a benzyl-protected carboxylic acid, making it suited for N-functionalization reactions (reductive amination, N-alkylation, N-acylation) while keeping the acid protected . The choice between these two complementary building blocks depends on the synthetic sequence: N-Boc acid for C-terminus modification first, benzyl ester HCl for N-terminus modification first. No published head-to-head yield comparison exists for these specific compounds, but their orthogonal protection strategies define mutually exclusive application spaces in multi-step synthesis .

Peptidomimetic synthesis Fragment-based drug discovery Protecting group strategy

High-Value Application Scenarios for (S)-Benzyl Piperidine-2-Carboxylate Hydrochloride in Stereoselective Research and Development


Synthesis of Avibactam and Related β-Lactamase Inhibitor Intermediates

The (2S) stereocenter of (S)-benzyl piperidine-2-carboxylate hydrochloride is the direct precursor to the (2S,5R)-configured piperidine core found in avibactam sodium (NXL104), a clinically approved non-β-lactam β-lactamase inhibitor. Using chirally pure starting material ensures >99% diastereomeric excess in the key intermediate benzyl (2S,5R)-5-(benzyloxyamino)piperidine-2-carboxylate oxalate, as validated by chiral HPLC methods [5]. The benzyl ester is retained through urea cyclization and removed in a one-pot debenzylation-sulfation sequence to install the sulfate pharmacophore essential for covalent β-lactamase inhibition [2]. Any enantiomeric impurity in the starting material propagates into the final API and is controlled by ICH Q3 guidelines. Procurement of the hydrochloride salt with >95% chemical purity and defined (S)-configuration is essential for GMP process development.

Enantioselective Synthesis of 2-Substituted Piperidine CNS Drug Candidates

The (S)-benzyl piperidine-2-carboxylate core serves as a chiral scaffold for constructing CNS-active 2-piperidinecarboxamides and related analogs. Published anticonvulsant structure-activity relationship studies demonstrate that enantiomeric configuration at C2 produces a two-fold difference in MES potency and differential neurotoxicity profiles [5]. In fragment-based drug discovery, the free amine of the hydrochloride salt enables rapid diversification via N-alkylation or N-acylation while the benzyl ester remains intact, allowing parallel library synthesis of (S)-configured analogs. The orthogonal protection (free amine for modification, benzyl ester for retention) distinguishes this building block from N-Boc amino acids and makes it optimal for N-terminus-first synthetic strategies.

Peptidomimetic Design Using (S)-Pipecolic Acid Scaffolds

(S)-Piperidine-2-carboxylic acid (L-pipecolic acid) is a conformationally constrained analog of L-proline, and its benzyl ester hydrochloride derivative is used as a protected pipecolic acid building block for solid-phase peptide synthesis and peptidomimetic design. The six-membered piperidine ring introduces different φ and ψ dihedral angle constraints compared to the five-membered proline ring, modulating peptide secondary structure [5]. The benzyl ester can be removed on-resin via hydrogenolysis or maintained through peptide assembly and removed globally at the final cleavage step. The hydrochloride salt form ensures accurate weighing and stable storage during automated peptide synthesis protocols.

Chiral Building Block for Fragment-Based Screening Libraries

Fragment-based drug discovery (FBDD) libraries require structurally simple, synthetically tractable fragments with defined stereochemistry. (S)-Benzyl piperidine-2-carboxylate hydrochloride (MW 255.74, ≤15 heavy atoms) falls within the Rule of Three (MW ≤300, clogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3) criteria for fragment libraries [5]. Its single stereocenter, free amine handle, and protected carboxylic acid provide two points for chemical elaboration while maintaining chirality. The availability at ≥95% purity from multiple commercial suppliers enables rapid procurement for fragment library assembly without in-house synthesis.

Quote Request

Request a Quote for (S)-Benzyl piperidine-2-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.